Compound Description: 4ATP is a Schiff base synthesized via the condensation of 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine []. This compound demonstrated noteworthy cytotoxic activity against the A549 cell line, exceeding its activity against Vero cells [].
Compound Description: FIMX emerged as a promising candidate for a PET radioligand aimed at imaging metabotropic glutamate receptor 1 (mGluR1) in the brain []. Labeled with [(18)F], it exhibited high brain radioactivity uptake in rhesus monkeys, with a distribution consistent with mGluR1 localization []. Notably, a significant portion of this brain radioactivity was attributed to specific and reversible binding to mGluR1 [].
Compound Description: This compound was synthesized and identified as a potentially powerful fungicidal agent [].
Compound Description: TH08 displayed significant anticancer activity against Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice []. This activity was evidenced by its positive impact on tumor weight, survival duration of tumor-bearing mice, and inhibition of tumor cell growth [].
5. N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide* Compound Description: These two thiourea derivatives are recognized as potential active pharmaceutical ingredients (APIs) [].* Relevance: Both compounds share the N-(thiazol-2-yl)benzamide scaffold with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The presence of a thiourea group in these compounds instead of the sulfonyl group in N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide highlights a possible area for structural modification and exploration of its impact on biological activity.
6. 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide* Compound Description: This compound is a derivative of N-(thiazol-2-yl)benzamide [].* Relevance: This compound shares the core N-(thiazol-2-yl)benzamide structure with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The variations in substituents on the thiazole and benzamide rings provide insights into potential structure-activity relationships and the possibility of fine-tuning the compound's properties through modifications.
7. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)* Compound Description: Compound 2 is a complex molecule synthesized using 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide as a starting material, ultimately forming a thiazole ring in the product [].* Relevance: Although structurally different from N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in several aspects, compound 2 incorporates a thiazole ring, highlighting the significance of this heterocyclic system in medicinal chemistry and its potential across various chemical scaffolds.
8. 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles (5a-h)* Compound Description: This series of compounds were synthesized via the cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with various aromatic aldehydes, leading to the formation of a triazole ring linked to the benzo[d]thiazole core []. Biological evaluation of these derivatives indicated that compounds containing a chlorine substituent generally exhibited higher toxicity towards six tested bacteria, suggesting a possible structure-activity relationship []. * Relevance: While not directly containing a thiazole ring, this series incorporates the related benzo[d]thiazole moiety, emphasizing the relevance of exploring related heterocyclic systems for potential biological activities. Understanding the structure-activity relationships observed in these benzo[d]thiazole derivatives could offer valuable insights for the development of compounds with enhanced antibacterial properties, potentially influencing the design of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide analogs.
9. 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide Derivatives* Compound Description: This series was synthesized by reacting phenoxyacetyl chloride with a 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine intermediate []. The compounds were evaluated for antimicrobial activity against plant fungi and bacteria, demonstrating promising results []. Notably, specific derivatives ( , , , , ) exhibited remarkable antibacterial activity against Xoo, even surpassing the commercial antibacterial agent bismerthiazol [].* Relevance: This series shares the core N-(thiazol-2-yl)acetamide structure with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The observed antimicrobial activities within this series underscore the potential of this scaffold for developing new antimicrobial agents. The specific structure-activity relationships identified, particularly the influence of the substituents at the 2-position of the phenoxy ring and the 4-position of the phenyl ring attached to the thiazole, can offer valuable guidance for further structural optimization of similar compounds, including potential modifications to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide.
11. 4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides (4a–t)* Compound Description: These novel compounds, synthesized using nitroindole thiosemicarbazide and aromatic acylbromides, feature a thiazole ring connected to an indole moiety []. Biological evaluations revealed promising antimicrobial activities for some of these derivatives [].* Relevance: While these compounds lack the benzamide group found in N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, they both share the common element of a substituted thiazole ring. The antimicrobial activities observed in this series underscore the potential of thiazole-containing compounds as valuable scaffolds in medicinal chemistry. This further emphasizes the importance of exploring the structure-activity relationship of thiazole derivatives, particularly the influence of different substituents on the thiazole ring, for optimizing desired biological effects.
12. N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide* Compound Description: This compound is a simple derivative of N-(thiazol-2-yl)benzamide [].* Relevance: The core N-(thiazol-2-yl)benzamide structure is shared between this compound and N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The presence of electron-withdrawing groups like nitro and trifluoromethyl in this related compound highlights the potential to modulate its electronic properties, which might subsequently influence its biological activity and pharmacological profile.
13. (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)* Compound Description: This series features a thiazol-4(5H)-one ring with diverse substituents at the 5-position. Notably, compounds 8d and 8f exhibited superior antibacterial activity against Gram-negative bacteria compared to the standard drug gentamycin [].* Relevance: While not containing a benzamide moiety, these compounds highlight the potential of exploring thiazole derivatives for antibacterial activity. The variations in substituents, particularly at the 5-position of the thiazol-4(5H)-one ring, provide valuable insights into structure-activity relationships and could guide the design of new antibacterial compounds, potentially offering alternative strategies for modifications to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide.
14. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)* Compound Description: VNI is a known inhibitor of CYP51 in protozoans and demonstrates therapeutic efficacy in treating Chagas disease []. In a study focusing on fungal infections, VNI served as a starting point for structure-based drug design targeting the fungal CYP51 enzyme []. This research led to the development of VNI derivatives with promising antifungal activity against Aspergillus fumigatus and Candida albicans []. * Relevance: Despite the absence of a thiazole ring, VNI shares the benzamide core with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. This structural similarity underscores the versatility of the benzamide moiety in medicinal chemistry and its potential applicability across different therapeutic areas.
15. N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide Derivatives* Compound Description: These derivatives, designed as hybrid antimicrobials, combine thiazole and sulfonamide moieties, both recognized for their antibacterial properties []. Some compounds displayed potent activity against Gram-negative and Gram-positive bacteria. Particularly, derivatives with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive broad-spectrum activity. Notably, the 4-isopropyl substituted derivative demonstrated a low MIC of 3.9 μg mL−1 against both S. aureus and A. xylosoxidans [].* Relevance: These derivatives share the N-(thiazol-2-yl)benzenesulfonamide core with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, highlighting the potential of this scaffold as a basis for developing new antibacterial agents.
16. N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides* Compound Description: This series of compounds was synthesized by reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, followed by a reaction with ethylenediamine []. These compounds were identified as potential anticancer agents [].* Relevance: While these compounds lack the benzamide group, they share the common feature of a substituted thiazole ring with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The anticancer activities observed in this series underscore the significance of the thiazole moiety as a promising scaffold in medicinal chemistry.
17. N-[5-(3-imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide* Compound Description: This compound is a potent inhibitor of PI3K isoforms, showing potential for treating diseases where PI3K inhibition is beneficial [].* Relevance: This compound and N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide share the core structure of a substituted thiazole ring connected to an acetamide group. Despite the absence of the benzamide moiety, the shared features suggest that N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide may also exhibit inhibitory activity towards certain enzymes, particularly those where similar thiazole-containing compounds have demonstrated efficacy.
19. 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)* Compound Description: NTB demonstrated potent in vitro activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana []. Notably, it exhibited higher potency compared to the standard drugs benznidazole (anti-chagasic) and pentamidine (anti-leishmanial) []. * Relevance: NTB shares the core N-(thiazol-2-yl)benzamide structure with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. This structural similarity, along with the presence of nitro groups in both compounds, suggests that they might share similar mechanisms of action or exhibit overlapping biological activities.
20. N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene Sulfonamides (11a-n)* Compound Description: These novel compounds were designed and synthesized as potential anti-inflammatory and anticancer agents [].* Relevance: While lacking a thiazole ring, this series showcases the potential of benzamide derivatives as pharmacologically active compounds. The presence of the sulfonamide group in some derivatives highlights the potential of this moiety to contribute to biological activity and could inspire explorations of similar modifications for N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide.
21. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)* Compound Description: This series of bi-heterocyclic compounds, incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for their potential therapeutic benefits against Alzheimer's disease and diabetes []. Notably, several compounds exhibited significant inhibitory activity against key enzymes involved in these diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].* Relevance: These compounds highlight the significance of incorporating a thiazole ring in conjunction with other heterocyclic moieties to enhance biological activity and target specific enzymes. While these compounds don't directly share the benzamide structure, their exploration of thiazole-based bi-heterocyclic systems offers valuable insights for developing new therapeutic agents.
22. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide* Compound Description: This compound is a derivative of benzamide containing an oxadiazole ring [].* Relevance: Despite the absence of a thiazole ring, this compound shares the benzamide moiety with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, emphasizing the versatility of the benzamide group in medicinal chemistry and its potential applicability across various therapeutic areas.
23. N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide* Compound Description: This compound is a derivative of benzamide containing an oxadiazole ring [].* Relevance: This compound highlights the potential of incorporating a benzamide moiety into molecules designed for biological activity.
24. 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones* Compound Description: These quinazolin-4-one derivatives, synthesized from 2-amino-4-substituted phenylthiazoles and N-methylbenzoxazin-4-one, exhibited promising anticancer activity []. * Relevance: Despite lacking the benzamide group, these compounds underscore the importance of thiazole-containing molecules in drug discovery, particularly in the context of anticancer agents.
25. N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines* Compound Description: This novel series of compounds displayed potent and selective inhibition against CDK4/6, crucial regulators of cell cycle progression, making them attractive candidates for anticancer therapies []. Notably, these inhibitors exhibited excellent selectivity for CDK4/6 over other CDK isoforms (CDKs 1, 7, and 9) []. Relevance:* While lacking the benzamide moiety, these compounds exemplify the potential of exploring different heterocyclic combinations, in this case, thiazole and pyridine, for developing potent and selective kinase inhibitors with potential applications in oncology.
26. N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide* Compound Description: This compound demonstrated significant antitumor activity, particularly against the Hela cell line, with an IC50 of 0.046 μmol/mL [].* Relevance: This compound shares the core N-(thiazol-2-yl)benzamide structure with N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The observed antitumor activity highlights the potential of this scaffold for anticancer drug development.
27. N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)* Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death, by targeting receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) []. Further development based on TAK-632 led to more potent and selective RIPK3 inhibitors [].* Relevance: This compound, though structurally different from N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, showcases the potential of benzo[d]thiazole derivatives as starting points for drug discovery.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.